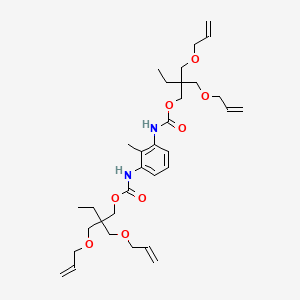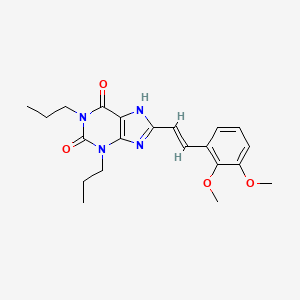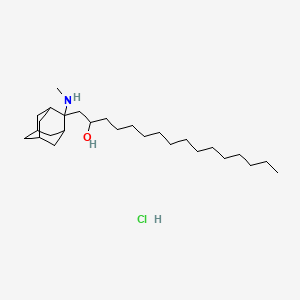
Sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate is a synthetic organic compound known for its vibrant color and utility in various scientific applications. It is a member of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is often used as a pH indicator and in various analytical chemistry applications due to its distinct color change properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 8-amino-5-naphthol in the presence of sodium nitrite and hydrochloric acid to form a diazonium salt. This intermediate is then coupled with naphthalene-2-sulphonic acid under alkaline conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents under controlled conditions.
Major Products Formed
Oxidation: Products vary based on the extent of oxidation, ranging from simple hydroxylated derivatives to complex quinones.
Reduction: The primary products are the corresponding aromatic amines.
Substitution: The products depend on the substituents introduced, which can significantly alter the compound’s properties.
Aplicaciones Científicas De Investigación
Sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques for microscopy and as a marker in various assays.
Medicine: Investigated for its potential use in diagnostic tests and as a therapeutic agent.
Industry: Utilized in the manufacturing of dyes, pigments, and as an additive in various products.
Mecanismo De Acción
The mechanism of action of sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate is primarily based on its ability to undergo reversible color changes in response to pH variations. The azo group plays a crucial role in this process, as it can exist in different tautomeric forms depending on the pH. This property makes it an effective pH indicator and useful in various analytical applications.
Comparación Con Compuestos Similares
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Phenol Red: Commonly used in cell culture media as a pH indicator.
Uniqueness
Sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate is unique due to its specific structural features and the presence of both amino and sulphonate groups, which enhance its solubility and reactivity. Its distinct color change properties and stability under various conditions make it particularly valuable in scientific research and industrial applications.
Propiedades
Número CAS |
75627-23-5 |
|---|---|
Fórmula molecular |
C20H14N3NaO3S |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
sodium;8-amino-5-(naphthalen-1-yldiazenyl)naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H15N3O3S.Na/c21-18-10-11-20(16-9-8-14(12-17(16)18)27(24,25)26)23-22-19-7-3-5-13-4-1-2-6-15(13)19;/h1-12H,21H2,(H,24,25,26);/q;+1/p-1 |
Clave InChI |
NNJUZBXHCXWEHT-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C4C=CC(=CC4=C(C=C3)N)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


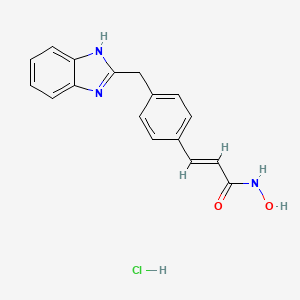
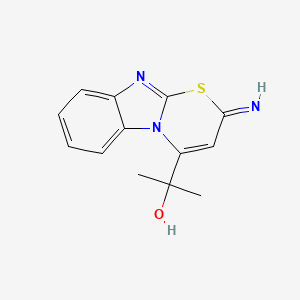


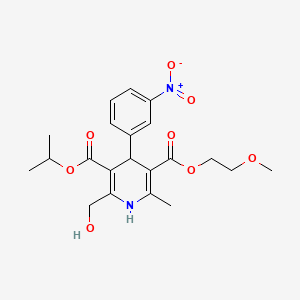
![Fluconazole impurity E [WHO-IP]](/img/structure/B12768523.png)
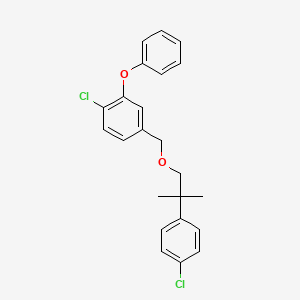

![4-methylbenzenesulfonate;1-methyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium](/img/structure/B12768545.png)

